Benzyl-3-hydroxypyrrolidin-1-carboxylat

Übersicht

Beschreibung

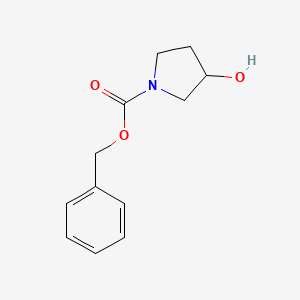

Benzyl 3-hydroxypyrrolidine-1-carboxylate is an organic compound with the molecular formula C₁₂H₁₅NO₃ It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl ester group

Wissenschaftliche Forschungsanwendungen

Benzyl 3-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting neurological disorders and other medical conditions.

Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzyl 3-hydroxypyrrolidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of (3S)-pyrrolidin-3-ol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at low temperatures (around 5°C) to ensure controlled addition and high yield .

Another method involves the oxidation of benzyl 3-hydroxypyrrolidine-1-carboxylate using pyridinium chlorochromate in dichloromethane. This reaction is conducted at room temperature and results in the formation of benzyl 3-oxopyrrolidine-1-carboxylate .

Industrial Production Methods

Industrial production of benzyl 3-hydroxypyrrolidine-1-carboxylate typically follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 3-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: As mentioned, it can be oxidized to benzyl 3-oxopyrrolidine-1-carboxylate using pyridinium chlorochromate.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride-iodine in tetrahydrofuran.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Benzyl 3-oxopyrrolidine-1-carboxylate.

Reduction: (S)-1-benzyl-3-hydroxypyrrolidine.

Substitution: Depending on the nucleophile used, various substituted pyrrolidine derivatives.

Wirkmechanismus

The mechanism of action of benzyl 3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the benzyl ester moiety play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Benzyl 3-hydroxypyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

Benzyl ®-3-hydroxypyrrolidine-1-carboxylate: This compound has a similar structure but differs in the stereochemistry at the 3-position.

Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate: Another stereoisomer with different biological activity and properties.

Benzyl 3,4-dihydroxypyrrolidine-1-carboxylate: This compound has an additional hydroxyl group, which can significantly alter its reactivity and applications.

The uniqueness of benzyl 3-hydroxypyrrolidine-1-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

Benzyl 3-hydroxypyrrolidine-1-carboxylate (BHPC) is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

Benzyl 3-hydroxypyrrolidine-1-carboxylate features a pyrrolidine ring with a hydroxyl group and a benzyl ester, contributing to its stereochemical complexity. Its molecular formula is with a molar mass of approximately 221.25 g/mol. The presence of two stereocenters enhances its potential interactions with biological targets, making it a candidate for drug development.

Enzyme Interactions

Research indicates that BHPC can interact with various enzymes and receptors, primarily due to the hydrogen-bonding capability of its hydroxyl group. These interactions may modulate enzymatic activity and receptor binding, suggesting that BHPC could play a role in pharmacological applications.

- Mechanism of Action : The mechanism involves binding to specific molecular targets, where the hydroxyl group and benzyl ester moiety are crucial for binding affinity and specificity. This interaction could influence metabolic pathways relevant to various diseases .

Pharmacological Applications

BHPC has been studied for its potential in treating neurological disorders and other medical conditions. Its structural similarity to other pyrrolidine derivatives allows for further exploration in drug design targeting specific pathways.

- Case Study : A study demonstrated that BHPC derivatives exhibited significant activity against certain cancer cell lines, indicating potential as an anticancer agent. The compound's ability to inhibit specific enzymes involved in tumor growth was highlighted as a promising avenue for further research .

Synthesis of Benzyl 3-Hydroxypyrrolidine-1-Carboxylate

The synthesis of BHPC typically involves several methods:

-

Benzyl Chloroformate Method :

- React (3S)-pyrrolidin-3-ol with benzyl chloroformate in the presence of triethylamine at low temperatures.

- This method yields high purity and optical activity, essential for biological applications.

- Oxidation Method :

Applications in Medicinal Chemistry

BHPC's potential applications extend beyond basic research into practical pharmaceutical uses:

- Pharmaceutical Intermediates : It serves as an intermediate in the synthesis of various drugs, including calcium antagonists and antibiotics .

- CNS Activity : Compounds similar to BHPC have shown central nervous system (CNS) activity, making them candidates for treating neurological disorders.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and applications of related compounds within the pyrrolidine class:

| Compound Name | Biological Activity | Potential Applications |

|---|---|---|

| Benzyl 3-hydroxypyrrolidine-1-carboxylate | Enzyme modulation, anticancer | Drug development for neurological disorders |

| (S)-3-hydroxypyrrolidine | Calcium antagonist | Treatment of hypertension |

| N-benzyl-3-hydroxypyrrolidine | Antibiotic precursor | Antibiotic development |

Eigenschaften

IUPAC Name |

benzyl 3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLJFGOKYTZKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30913871 | |

| Record name | Benzyl 3-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30913871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97545-52-3 | |

| Record name | Benzyl 3-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30913871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.